Imipramine-d3

Vue d'ensemble

Description

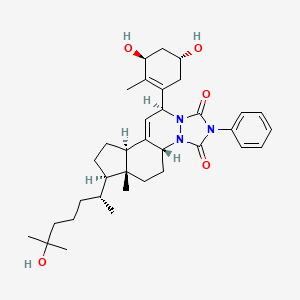

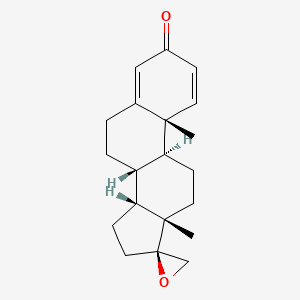

Imipramine-d3 is a tricyclic antidepressant drug that is used for the treatment of depression, anxiety, and other mental disorders. It is a deuterated form of imipramine, which means that three hydrogen atoms in the molecule have been replaced with deuterium atoms. This modification enhances the stability of the drug and improves its pharmacokinetic properties. In

Applications De Recherche Scientifique

Inhibition of Adipogenic Differentiation : Imipramine has been found to inhibit adipogenic differentiation in both 3T3-L1 preadipocytes and mouse marrow stromal cells. This effect is accompanied by down-regulation of the early adipogenic transcription factor, PPARγ2, and may have clinical implications beyond its antidepressant effects (Li et al., 2012).

Role in Dopamine Receptor Function : Research has suggested that D1 dopamine receptors play a crucial role in mediating the antidepressant effect of imipramine. This points to the importance of the dopaminergic system in the drug's mechanism of action (Gambarana et al., 1995).

Effects on Potassium Channels in Cardiac Myocytes : Imipramine has been shown to block rapidly activating and delay slowly activating K+ current activation in guinea pig ventricular myocytes. This finding highlights its potential antiarrhythmic effects, similar to those of quinidine (Valenzuela et al., 1994).

Antidepressant and Anxiolytic Effects via Dopamine Receptors : Cariprazine, a D3-preferring dopamine D2/D3 receptor partial agonist, exhibits significant antianhedonic-like and anxiolytic-like effects in chronic stress models. These effects are comparable to those of imipramine, pointing to the role of dopamine D3 receptors in the drug's antidepressant-like activity (Durić et al., 2017).

Impact on Corticotropin-Releasing Hormone and Tyrosine Hydroxylase Gene Expression : Long-term administration of imipramine has been found to alter corticotropin-releasing hormone and tyrosine hydroxylase gene expression in the rat brain. This suggests its role in modulating neurochemical pathways associated with major depression (Brady et al., 1991).

Enhancement of Antidepressant Activity by Thyroid Hormone : A study has shown that patients with retarded depression responded better to imipramine when treated concurrently with L-triiodothyronine (T3), indicating a synergistic effect between imipramine and thyroid hormone (Prange et al., 1969).

Propriétés

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGWQEUPMDMJNV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imipramine-d3 | |

CAS RN |

65100-48-3 | |

| Record name | Imipramine-D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065100483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIPRAMINE-D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGL972JTP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Acetyl-5H-dibenz[b,f]azepine](/img/structure/B602394.png)

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)